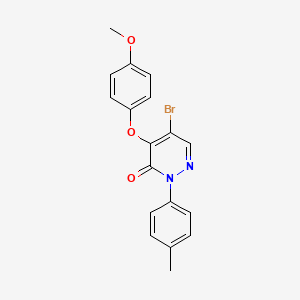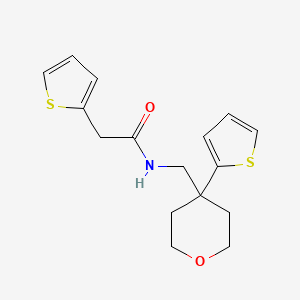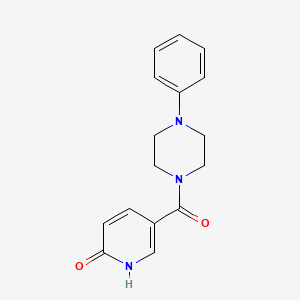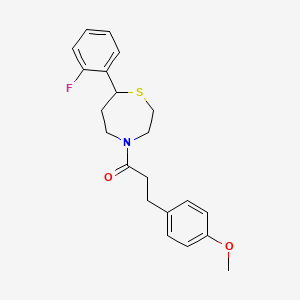![molecular formula C15H13BrN2O4 B2450661 [2-(3-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 387378-10-1](/img/structure/B2450661.png)
[2-(3-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of pyridines and is widely used as a synthetic intermediate in the pharmaceutical industry.
科学的研究の応用
Synthesis and Chemical Properties
[2-(3-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is a compound that can be synthesized through various chemical reactions, contributing to the field of organic synthesis. An efficient synthesis method for similar bromopyridine carboxylic acids involves reactions with methylamine and sodium methoxide in specific solvents, demonstrating the compound's relevance in synthesizing dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonists (Hirokawa, Horikawa, & Kato, 2000). Additionally, the compound's structure-activity relationship has been studied in the context of overcoming drug resistance in cancer cells, showing its potential in developing anticancer agents (Das et al., 2009).
Ligand Design and Coordination Chemistry
The compound's potential in ligand design is highlighted through the synthesis of ligands with bromopyridine pendant arms, aimed at functionalizing scaffolds for labeling biological materials. This showcases the compound's versatility in creating preorganized ligands for various applications, including potential therapeutic uses (Charbonnière, Weibel, & Ziessel, 2002).
Electrocatalytic Carboxylation
The compound has been explored in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, demonstrating a novel approach to synthesizing aminonicotinic acid. This process highlights the compound's role in green chemistry and sustainable chemical synthesis by utilizing CO2 as a feedstock (Feng et al., 2010).
Pharmaceutical Intermediates
Additionally, the compound serves as a key intermediate in the synthesis of pharmaceuticals, such as HIV-1 integrase inhibitors. The detailed synthesis process from bromopyridine and fluorobenzaldehyde showcases the compound's significance in drug development and the pharmaceutical industry (Boros et al., 2007).
特性
IUPAC Name |
[2-(3-methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-21-13-4-2-3-12(6-13)18-14(19)9-22-15(20)10-5-11(16)8-17-7-10/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDLSSNEYBSDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2450579.png)
![4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2450581.png)

![4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine](/img/structure/B2450584.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2450588.png)
![N-[4-(1-acetyl-5-quinoxalin-6-yl-2-pyrazolin-3-yl)phenyl]acetamide](/img/structure/B2450589.png)


![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2450593.png)
![1-(2,5-dimethoxyphenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2450594.png)


![1-Cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2450600.png)